H-Leu-PNA

Übersicht

Beschreibung

L-Leucine-p-nitroanilide is a substrate for the colorimetric determination of leucine aminopeptidase.

Wissenschaftliche Forschungsanwendungen

Detektion und Bewertung der Aminopeptidase-Aktivität

L-Leucin-4-nitroanilid wird häufig zur Detektion und Bewertung der Funktionalität von Aminopeptidasen verwendet . Aminopeptidasen sind Enzyme, die die Spaltung von Aminosäuren vom Aminoterminus von Proteinen oder Peptiden katalysieren. Sie sind entscheidend für die Proteinverdauung, die Zellregulation und den Stoffwechsel. Die Verbindung dient als chromogenes Substrat, das bei enzymatischer Reaktion ein gelbfärbiges Produkt, p-Nitroanilin, freisetzt, das mit Hilfe der Spektrophotometrie quantitativ gemessen werden kann.

ELISA-Assays für die Enzymfähigkeit

In enzymgebundenen Immunosorptionsassays (ELISA) wird L-Leucin-4-nitroanilid verwendet, um die biologische Funktionalität von Enzymen wie Hühner-Aminopeptidase zu beurteilen, die von E. coli produziert wird . Die durch die enzymatische Reaktion verursachte Farbänderung bietet eine bequeme und genaue Methode zur Überwachung der Enzymaktivität in verschiedenen Proben.

Charakterisierung von IRAP

Die Verbindung ist entscheidend für die Charakterisierung der nativen Insulin-regulierten Aminopeptidase (IRAP), auch bekannt als plazentare Leucin-Aminopeptidase . IRAP ist an der Regulierung des Blutdrucks beteiligt und ein Ziel für Antihypertensiva. Durch die Verwendung von L-Leucin-4-nitroanilid können Forscher die Kinetik und Hemmung des Enzyms untersuchen, was entscheidend ist, um seine Rolle in physiologischen Prozessen zu verstehen.

Kinetische Analyse von Aminopeptidasen

L-Leucin-4-nitroanilid dient als Substrat für die kinetische Analyse von Aminopeptidasen, die aus Quellen wie Kichererbsen-Kotyledonen extrahiert werden . Solche Analysen helfen bei der Bestimmung der Spezifitätskonstanten (kcat/Km) für verschiedene Aminosäure-p-Nitroanilid-Substrate, wodurch Einblicke in die Substratpräferenz und katalytische Effizienz des Enzyms gewonnen werden.

Studie von antihypertensiven Peptiden

Die Spezifität von Aminopeptidasen gegenüber L-Leucin-4-nitroanilid kann genutzt werden, um die Wechselwirkung mit antihypertensiven Peptiden wie Ile-Pro-Pro und Val-Pro-Pro zu untersuchen . Diese Peptide sind bekannt dafür, Aminopeptidasen kompetitiv zu hemmen, und ihre Untersuchung ist unerlässlich für die Entwicklung neuer Behandlungen für Bluthochdruck.

Spektrophotometrische Assays in biologischen Proben

L-Leucin-4-nitroanilid-Hydrochlorid wird als Substrat in spektrophotometrischen Assays verwendet, um die Aktivität der Leucin-Aminopeptidase in verschiedenen biologischen Proben, einschließlich Darmproben und Hämolymphe von Muscheln, zu messen . Diese Anwendung ist entscheidend für das Verständnis der Rolle von Aminopeptidasen in verschiedenen Organismen und Geweben.

Wirkmechanismus

Target of Action

L-Leucine-p-nitroanilide (H-LEU-PNA) primarily targets aminopeptidases , specifically leucine aminopeptidase (LAP) . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminal end of proteins or peptides. LAP specifically cleaves leucine residues.

Mode of Action

This compound acts as a substrate for LAP . When LAP encounters this compound, it cleaves the bond between the leucine and p-nitroaniline moieties . This cleavage results in the release of the yellow chromophore p-nitroaniline, which can be detected spectrophotometrically at 405 nm .

Result of Action

The cleavage of this compound by LAP results in the release of p-nitroaniline . This can be used as a measure of LAP activity, making this compound a useful tool for studying the role of LAP in various biological processes and disease states .

Action Environment

The activity of this compound, like that of many other biochemical compounds, can be influenced by various environmental factors. For instance, the activity of LAP, and thus the effectiveness of this compound as a substrate, can be affected by factors such as pH, temperature, and the presence of inhibitors or activators . Additionally, the stability of this compound may be affected by factors such as temperature and pH, and it should be stored in a cool, dry place to maintain its integrity .

Biochemische Analyse

Biochemical Properties

L-Leucine-p-nitroanilide interacts with various enzymes, proteins, and other biomolecules. It is a substrate for leucine aminopeptidase (LAP), an enzyme that catalyzes the hydrolysis of leucine residues from the N-terminal end of peptides . The compound is also used in an ELISA assay to detect the biological functionality of chicken aminopeptidase produced by E. coli .

Cellular Effects

The effects of L-Leucine-p-nitroanilide on cells and cellular processes are primarily related to its role as a substrate for aminopeptidases. These enzymes play a crucial role in protein turnover, peptide processing, and cellular homeostasis

Molecular Mechanism

The molecular mechanism of L-Leucine-p-nitroanilide involves its interaction with aminopeptidases. When L-Leucine-p-nitroanilide is hydrolyzed by these enzymes, it yields L-leucine and p-nitroaniline . This reaction is used to measure the activity of aminopeptidases, providing insights into protein turnover and peptide processing within cells .

Metabolic Pathways

L-Leucine-p-nitroanilide is involved in the metabolic pathway of aminopeptidases . These enzymes play a crucial role in protein metabolism, specifically in the removal of amino acids from the N-terminus of proteins and peptides

Eigenschaften

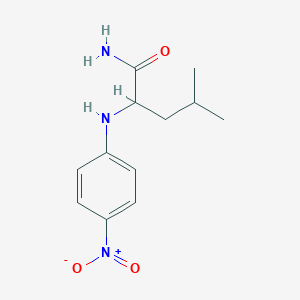

IUPAC Name |

4-methyl-2-(4-nitroanilino)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-8(2)7-11(12(13)16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11,14H,7H2,1-2H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEQEPUANFBFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4178-93-2 | |

| Record name | L-Leucine-p-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004178932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-Leucine-p-nitroanilide acts as a substrate for aminopeptidases. These enzymes cleave the peptide bond between the leucine and p-nitroaniline moieties. [] This interaction mimics the natural process of aminopeptidases cleaving N-terminal amino acids from peptides and proteins. []

A: The release of p-nitroaniline, a yellow-colored product, allows for the direct spectrophotometric measurement of aminopeptidase activity. [] This property makes L-Leucine-p-nitroanilide a valuable tool for studying the kinetics and inhibition of aminopeptidases. []

A: The molecular formula of L-Leucine-p-nitroanilide is C12H17N3O3. It has a molecular weight of 251.28 g/mol. []

A: Research indicates that L-Leucine-p-nitroanilide can be used in aqueous mixed-solvent systems containing methanol, ethanol, dimethyl sulfoxide, and dimethylformamide. [, ] This expands its application in cryoenzymological studies at subzero temperatures. []

A: L-Leucine-p-nitroanilide is widely used to: * Determine kinetic parameters (Km, Vmax) of aminopeptidases. [, ] * Screen and evaluate the potency of potential aminopeptidase inhibitors. [, ] * Study the substrate specificity of different aminopeptidases. [, ] * Investigate the effects of metal ions and other factors on enzyme activity. [, ]

A: Aminopeptidases exhibit varying degrees of specificity towards L-Leucine-p-nitroanilide. Some, like the enzyme from Mycoplasma salivarium, show a preference for N-terminal leucine residues, while others might have different substrate preferences. []

A: Yes, factors like pH, temperature, metal ions, and specific inhibitors can significantly influence the hydrolysis of L-Leucine-p-nitroanilide by aminopeptidases. [, , ] For example, the Aeromonas proteolytica aminopeptidase's activity can be enhanced by the presence of cobalt ions. []

A: Yes, DFT-based conformational analysis has been used to understand the substrate incorporation mode of L-Leucine-p-nitroanilide in aminopeptidase mimics. These studies shed light on the role of the Zn-OH nucleophile and potential general acid/base catalysts within the enzyme active site. []

A: While the provided research primarily focuses on L-Leucine-p-nitroanilide, some studies highlight the impact of substrate modifications. For instance, the presence of an N-terminal arginine instead of leucine renders the substrate inactive with the aminopeptidase from Micrococcus sp. LL3. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.